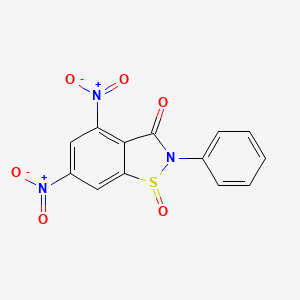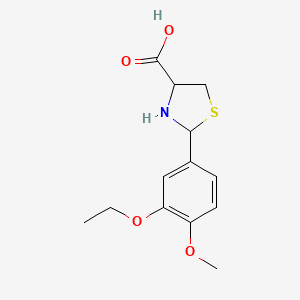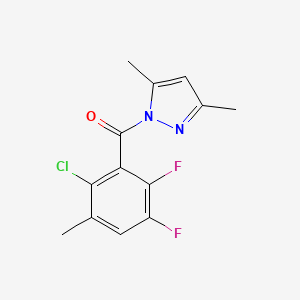
(2-chloro-5,6-difluoro-3-methylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoic acid and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, chlorination, and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, difluoro, and methyl groups on the benzoyl moiety, along with the pyrazole ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H11ClF2N2O |
|---|---|
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClF2N2O/c1-6-4-9(15)12(16)10(11(6)14)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
InChI-Schlüssel |
JHBZNESMOWCVHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2C(=CC(=N2)C)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B15008717.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
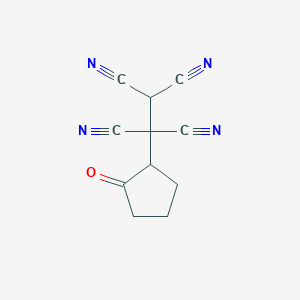
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

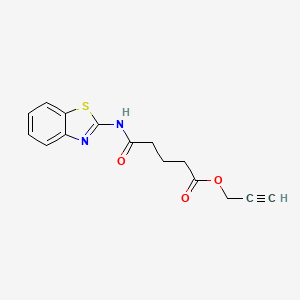
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)
